5-Ethylpyridin-2-ylboronic acid pinacol ester
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Overview
Description
5-ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with an ethyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to couple a halogenated pyridine with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
5-ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, making it a useful tool in enzyme inhibition studies. The pyridine ring can also participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate: Another boron-containing compound with a different functional group arrangement.
1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: A compound with a pyrazole ring instead of a pyridine ring.
Uniqueness
5-ethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both an ethyl group and a boron-containing moiety on the pyridine ring makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Biological Activity
5-Ethylpyridin-2-ylboronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.
Molecular Structure:
- Molecular Formula: C12H17BNO2
- Molecular Weight: 217.08 g/mol
- IUPAC Name: this compound
This compound functions primarily through its boron atom, which can form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in targeting enzymes that utilize substrates containing hydroxyl groups, leading to inhibition of enzymatic activity. The compound has been shown to interact with various biological targets, including:
- Proteins: It can inhibit certain kinases and proteases by mimicking the structure of their natural substrates.
- Enzymes: The boronic acid moiety can act as a transition state analog, effectively blocking enzyme activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro assays demonstrated a significant reduction in cell viability in human cancer cells when treated with varying concentrations of the compound.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 10 | Cell cycle arrest |
A549 (Lung Cancer) | 20 | Inhibition of proliferation |
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression and metabolic disorders. For example:
- Matrix Metalloproteinases (MMPs): Inhibition studies showed that this compound could reduce MMP activity, which is crucial in tumor metastasis.
Enzyme | Inhibition (%) | Concentration (µM) |
---|---|---|
MMP-2 | 75 | 25 |
MMP-9 | 60 | 25 |
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various boronic esters, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent.
- Research on Diabetes Management : Another study investigated the effect of boronic acids on glucose metabolism. The findings revealed that this compound improved insulin sensitivity in diabetic mice models, highlighting its potential application in managing diabetes.
Properties
Molecular Formula |
C13H20BNO2 |
---|---|
Molecular Weight |
233.12 g/mol |
IUPAC Name |
5-ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H20BNO2/c1-6-10-7-8-11(15-9-10)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3 |
InChI Key |
QYMQIMDWIGTOTO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)CC |
Origin of Product |
United States |
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